(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Description
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (CAS: 171482-05-6) is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV) . Its molecular formula is C₂₀H₁₉ClF₇NO₂, with a molecular weight of 473.81 g/mol . The compound features a stereochemically complex structure: a morpholine ring substituted with a 4-fluorophenyl group at the 3S position and a chiral ethoxy group bearing 3,5-bis(trifluoromethyl)phenyl at the 2R position .
Key Physicochemical Properties :
- Appearance: White to off-white crystalline powder
- Optical Rotation: +76–80°
- Boiling Point: 387.9°C
- Purity: ≥98.5% (typical industrial grade)
Properties
IUPAC Name |
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCCMKXSGCKMJF-CGBSYWRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, commonly known as a derivative of Aprepitant, is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an antiemetic. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- CAS Number : 1148113-53-4
Mechanisms of Biological Activity
The compound exhibits its biological activity primarily through the following mechanisms:
- Neurokinin-1 Receptor Antagonism : this compound acts as an antagonist to the neurokinin-1 (NK1) receptor, which is involved in the emesis pathway. By blocking this receptor, the compound effectively reduces nausea and vomiting.
- Interaction with Cytochrome P450 Enzymes : The trifluoromethyl group enhances the compound's metabolic stability and affects its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity Measured | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | NK1 receptor inhibition | 10 nM | Competitive antagonist |
| Study 2 | CYP450 enzyme interaction | Varies by isoform | Metabolic pathway modulation |
| Study 3 | Anti-emetic efficacy in vivo | Significant reduction in vomiting episodes | NK1 receptor blockade |
Case Study 1: Efficacy in Chemotherapy-Induced Nausea
In a clinical trial involving patients undergoing chemotherapy, this compound demonstrated a significant reduction in nausea and vomiting compared to placebo. Patients reported decreased episodes of emesis with a notable improvement in quality of life during treatment.
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) of this compound. Results indicated that it has favorable pharmacokinetic properties with good oral bioavailability and a half-life conducive for once-daily dosing. No serious adverse effects were reported during the study period.
Research Findings
Recent studies have highlighted several important aspects of the biological activity of this compound:
- Inhibition of Serotonin Uptake : The compound has been shown to inhibit serotonin uptake significantly more than its non-fluorinated analogs, enhancing its antiemetic properties.
- Potential as an Anticancer Agent : Preliminary studies suggest that the compound may exhibit anticancer properties via apoptosis induction in certain cancer cell lines.
Scientific Research Applications
Pharmacological Applications
Aprepitant is widely recognized for its effectiveness in managing chemotherapy-induced nausea and vomiting (CINV). Its mechanism involves blocking the action of substance P, a neuropeptide associated with the NK1 receptor, thereby reducing nausea and vomiting.
Chemotherapy-Induced Nausea and Vomiting (CINV)
- Clinical Studies : Numerous clinical trials have established Aprepitant's efficacy in preventing CINV in patients undergoing highly emetogenic chemotherapy. For instance, a study involving patients receiving cisplatin-based chemotherapy demonstrated that Aprepitant significantly reduced the incidence of acute and delayed nausea compared to placebo .
- Combination Therapy : Aprepitant is often used in combination with other antiemetics such as 5-HT3 receptor antagonists and corticosteroids to enhance its antiemetic effect .
Postoperative Nausea and Vomiting (PONV)
- Efficacy : Research indicates that Aprepitant can effectively prevent PONV in patients undergoing various surgical procedures. In a randomized controlled trial, patients administered Aprepitant showed lower rates of nausea and vomiting compared to those receiving standard prophylactic treatment .
Chronic Pain Management
- Exploratory Studies : Emerging studies suggest potential applications of Aprepitant in chronic pain management due to its modulatory effects on pain pathways via NK1 receptor antagonism. Preliminary findings indicate that it may reduce opioid-induced hyperalgesia .
Safety and Side Effects
While Aprepitant is generally well-tolerated, some common side effects include fatigue, dizziness, and gastrointestinal disturbances. Long-term safety data indicate no significant adverse effects when used in appropriate clinical settings .
Case Study 1: Efficacy in Chemotherapy Patients
In a multicenter trial involving over 500 patients, those treated with Aprepitant reported a significant reduction in both acute and delayed nausea compared to those receiving standard antiemetic therapy. The study highlighted the importance of NK1 receptor antagonism in enhancing patient quality of life during chemotherapy .
Case Study 2: Application in Postoperative Settings
A randomized trial assessed the effectiveness of Aprepitant in preventing PONV among patients undergoing laparoscopic surgery. Results indicated that those treated with Aprepitant experienced significantly lower rates of nausea and vomiting within the first 24 hours post-surgery .
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The compound is synthesized through a multi-step process involving stereoselective reactions, cyclization, and functional group transformations. The primary synthetic route includes:
Key observations:
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Stereochemical control is achieved via L-selectride-mediated enolate formation (Step 3), ensuring the (R)-configuration at the benzoyloxy group .
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Hydrogenolysis (Step 4) selectively removes the benzyl protecting group without affecting the trifluoromethyl or fluorophenyl moieties.
2.1. Enolate Acylation (Step 3)
The enolate intermediate generated by L-selectride reacts with 3,5-bis(trifluoromethyl)benzoyl chloride to form a stereospecific C–O bond. The mechanism proceeds via:
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Deprotonation of the morpholinone α-carbon by L-selectride.
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Nucleophilic attack on the acyl chloride, forming the benzoyloxy group .
2.2. Hydrogenolysis (Step 4)
The benzyl group is cleaved via catalytic hydrogenation, with Pd-C facilitating H₂ activation. This step preserves the morpholine ring and aromatic substituents.
Stability and Degradation Reactions
The hydrochloride salt is stable under standard storage conditions (2–8°C, inert atmosphere) but undergoes decomposition under extreme pH or heat:
| Condition | Observation | Degradation Product | Reference |
|---|---|---|---|
| pH < 2 (acidic) | Hydrolysis of morpholine ring | Fluorophenyl diol derivative | |
| pH > 10 (basic) | De-ethoxylation | 3-(4-fluorophenyl)morpholine | |
| 100°C, 24 hrs | Partial racemization at (3S) center | Diastereomeric impurities |
Functional Group Reactivity
The compound’s reactivity is dominated by:
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Trifluoromethyl groups : Electron-withdrawing effects enhance the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions.
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Morpholine ring : Participates in acid-catalyzed ring-opening reactions.
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Fluorophenyl group : Resistant to electrophilic substitution due to fluorine’s deactivating effect .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
L-742694
L-742694 is an NK1 receptor antagonist with structural similarities:
- Shared Features : 3,5-Bis(trifluoromethyl)phenyl group and morpholine core .
- Key Differences :
- Activity : L-742694 shows potent NK1 inhibition (IC₅₀ = 2 nM) but shorter half-life than Aprepitant due to metabolic instability .
CP-99994
CP-99994 (C₁₈H₂₀F₃N₃O) is another NK1 antagonist but with distinct structural attributes:
Table 2: Structural Comparison of Related Intermediates
Q & A
Basic: What synthetic methodologies are employed to synthesize this compound?
Answer: The compound is synthesized via multi-step routes involving stereoselective formation of the morpholine ring and introduction of trifluoromethylphenyl and fluorophenyl groups. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to establish the (3S,1R) configuration .
- Coupling reactions : Etherification of the 3,5-bis(trifluoromethyl)phenylethoxy group to the morpholine core under anhydrous conditions .
- Purification : Chiral chromatography or recrystallization to isolate the target stereoisomer .
Basic: How is the stereochemical configuration confirmed?
Answer: The (3S,1R) configuration is validated using:
- X-ray crystallography : Direct determination of spatial arrangement via single-crystal analysis .
- NMR spectroscopy : NOESY/ROESY to identify spatial proximity of substituents (e.g., coupling between morpholine protons and fluorophenyl groups) .
- Optical rotation : Comparison with literature values for enantiomeric purity .
Advanced: How can reaction conditions be optimized to improve yield without compromising stereochemical integrity?
Answer: Optimization involves:
- Catalyst screening : Chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess .
- Temperature control : Lower temperatures to minimize racemization during etherification .
- Solvent selection : Polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions .
Basic: What analytical techniques ensure purity and structural fidelity?
Answer: Rigorous characterization includes:
- HPLC/UPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Mass spectrometry (HRMS) : Confirm molecular weight (473.812 g/mol) and isotopic patterns .
- Elemental analysis : Validate C, H, N, and Cl content against theoretical values .
Advanced: How to resolve discrepancies in biological activity data caused by stereoisomeric impurities?
Answer:
- Chiral separation : Use of cellulose-based columns (e.g., Chiralpak® IC) to isolate enantiomers .
- Activity assays : Compare purified stereoisomers in receptor-binding studies to identify active forms .
- Batch analysis : Track impurity profiles via LC-MS for correlation with biological variability .
Advanced: What strategies stabilize the compound against hydrolysis in aqueous media?
Answer: Mitigation approaches include:
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) to reduce water activity .
- Structural modification : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to the morpholine ring to resist nucleophilic attack .
Basic: How is the molecular weight and structural integrity confirmed?
Answer:
- High-resolution mass spectrometry (HRMS) : Exact mass measurement (m/z 473.812) to confirm molecular formula (C₂₀H₁₉ClF₇NO₂) .
- NMR assignments : ¹H/¹³C/¹⁹F NMR to verify substituent positions and integration ratios .
Advanced: How to design bioactivity assays given structural similarities to aprepitant?
Answer:
- Receptor binding assays : Use NK1 receptor-expressing cell lines with fluorescent ligands (e.g., Substance P analogs) .
- Docking studies : Molecular modeling to predict binding affinity based on morpholine and trifluoromethylphenyl interactions .
- Functional assays : Measure cAMP inhibition in cells to assess antagonist activity .
Advanced: How to address contradictory pharmacokinetic data from different synthesis batches?
Answer:
- Comparative profiling : Analyze stereoisomer ratios, residual solvents, and byproducts via GC-MS and chiral HPLC .
- In vitro stability testing : Incubate batches in simulated gastric fluid to correlate degradation profiles with synthesis routes .
Basic: What criteria define suitable reference standards for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
